molecular formula C18H17ClN4O3S B13794632 Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- CAS No. 71795-46-5

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-

Cat. No.: B13794632
CAS No.: 71795-46-5
M. Wt: 404.9 g/mol
InChI Key: CNDYSUYWCVCOCT-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonyl group, and a chlorophenyl group. Its molecular formula is C17H15ClN4O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with imidazole to form the intermediate 1-(2-chlorophenyl)methyl-1H-imidazole. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl)-: Similar structure but lacks the imidazole and sulfonyl groups.

    Acetamide, N-(4-bromophenyl)-: Similar structure with a bromine atom instead of chlorine.

Uniqueness

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

71795-46-5

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

N-[4-[[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H17ClN4O3S/c1-13(24)21-15-6-8-16(9-7-15)27(25,26)22-18-20-10-11-23(18)12-14-4-2-3-5-17(14)19/h2-11H,12H2,1H3,(H,20,22)(H,21,24)

InChI Key

CNDYSUYWCVCOCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CC3=CC=CC=C3Cl

Origin of Product

United States

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